![molecular formula C21H21N3O3 B5511608 5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

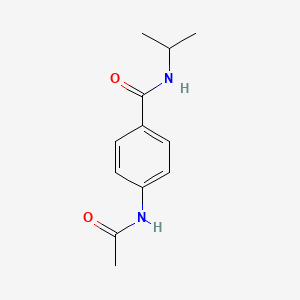

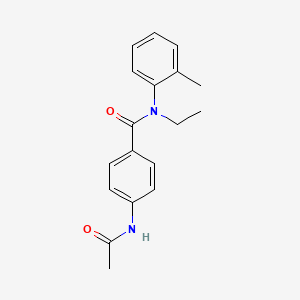

Description

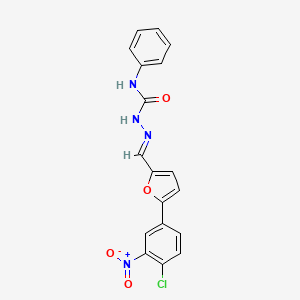

The compound "5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide" represents a class of chemical entities with potential for various applications due to its unique structural characteristics. While specific studies on this compound are scarce, insights can be drawn from research on structurally related furan and pyridine derivatives, highlighting the significance of such molecules in chemical synthesis and material science.

Synthesis Analysis

Synthesis of related furan and pyridine derivatives often involves complex reactions including ring closure, condensation, and functional group transformations. For instance, the synthesis of novel furan and pyridine derivatives can be achieved through reactions involving intermediate compounds, demonstrating the intricate steps required to construct such complex molecules (Halim & Ibrahim, 2022).

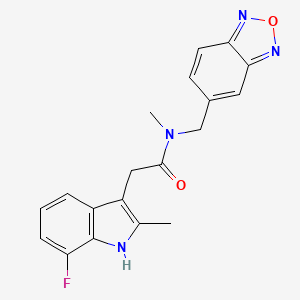

Molecular Structure Analysis

The molecular structure of furan and pyridine-based compounds is characterized by their cyclic cores, which significantly influence their chemical properties and reactivity. X-ray diffraction studies provide detailed insights into their crystalline structures, revealing the spatial arrangement of atoms and the presence of key functional groups that dictate their interaction with other molecules (Seck et al., 2020).

Scientific Research Applications

Chemical Synthesis and Material Science

Compounds like 5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide could potentially serve as intermediates in the synthesis of complex molecules or as building blocks in material science. For instance, the use of phloretic acid (a phenolic compound) as a renewable alternative for enhancing the reactivity towards benzoxazine ring formation highlights the innovative approaches in utilizing organic compounds for material science applications (Acerina Trejo-Machin et al., 2017).

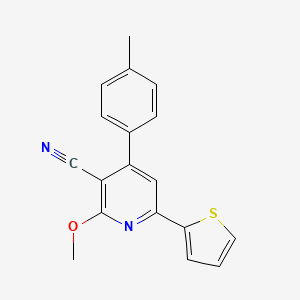

Catalysis and Organic Transformations

The catalytic applications of compounds containing pyridine and furan rings, such as in the methylation of pyridines using temporary dearomatisation, demonstrate the potential utility of similar compounds in organic synthesis (Alexandru Grozavu et al., 2020). These methodologies offer new routes for functionalizing aromatic compounds, potentially applicable to the synthesis or modification of compounds like 5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide.

Pharmaceutical and Biological Research

The structural features present in 5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide suggest potential biological activity, as similar compounds have been evaluated for their antimicrobial activities. For instance, studies on 2-arylhydrazononitriles have led to the synthesis of heterocyclic substances with promising antimicrobial activities, indicating the potential of such compounds in drug discovery and pharmaceutical research (H. Behbehani et al., 2011).

properties

IUPAC Name |

5-[(4-propylphenoxy)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-4-16-6-8-18(9-7-16)26-15-19-10-11-20(27-19)21(25)24-23-14-17-5-3-12-22-13-17/h3,5-14H,2,4,15H2,1H3,(H,24,25)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDNYLHUSBGMAK-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)

![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)